An In-depth Technical Guide to 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile (CAS number 1206-85-5)
An In-depth Technical Guide to 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile (CAS number 1206-85-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile, a symmetrically substituted aromatic nitrile with significant potential in materials science and medicinal chemistry. This document details the compound's physicochemical properties, a robust multi-step synthesis protocol, spectral characterization, and a critical analysis of its current and prospective applications. Particular emphasis is placed on its role as a rigid linker in the construction of Covalent Organic Frameworks (COFs) for applications such as drug delivery, and its potential as a scaffold in the design of novel therapeutic agents. Safety and handling considerations are also thoroughly addressed to ensure its responsible use in a research and development setting.
Introduction: The Architectural Appeal of a Symmetrical Trinitrile
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile, also known as tricyanomesitylene, is a unique aromatic compound characterized by a planar benzene core trisubstituted with alternating methyl and cyano groups. This C3-symmetric arrangement imparts a high degree of structural rigidity and predictable geometry, making it an attractive building block, or "linker," for the construction of highly ordered supramolecular structures. The electron-withdrawing nature of the three nitrile groups significantly influences the electronic properties of the benzene ring, creating a molecule with distinct reactivity and interaction capabilities.
Initially explored within the realm of materials science, particularly as a key component in the synthesis of Covalent Organic Frameworks (COFs), the properties of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile are increasingly being recognized for their potential in drug development. The rigid scaffold can be used to orient pharmacophoric elements in a precise and predetermined manner, while the nitrile groups offer versatile handles for further chemical modification or can participate in crucial interactions with biological targets. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties and synthesis to its advanced applications.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key properties of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1206-85-5 | [1][2][3] |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Boiling Point | 348.9 °C at 760 mmHg | [2] |
| Melting Point | Not explicitly stated, but expected to be high | |
| Density | 1.16 g/cm³ | [2] |
| Topological Polar Surface Area | 71.4 Ų | [2] |
| XLogP3 | 2.2 | [2] |
| Purity (Typical) | ≥98% | [3] |
Spectral Characterization
Due to the high symmetry of the molecule, the NMR spectra of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile are expected to be relatively simple.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show a sharp singlet for the nine equivalent protons of the three methyl groups. The electron-withdrawing nature of the nitrile groups would likely shift this peak slightly downfield compared to unsubstituted mesitylene. Based on data for related compounds like 1,3,5-trimethylbenzene (mesitylene), where the methyl protons appear around 2.26 ppm, the signal for 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile is anticipated in a similar region.[4][5]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display a limited number of signals due to the molecule's symmetry. Distinct signals would be anticipated for the methyl carbons, the aromatic carbons bearing the methyl groups, the aromatic carbons bearing the nitrile groups, and the nitrile carbons themselves.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong absorption band is expected in the range of 2240-2220 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile groups. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The fingerprint region will contain a complex pattern of absorptions corresponding to C-C stretching within the ring and various bending vibrations.[6][7]
Synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile: A Step-by-Step Workflow
The synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile can be achieved through a multi-step process starting from the readily available precursor, mesitylene (1,3,5-trimethylbenzene). The overall synthetic strategy involves the introduction of three nitro groups, their subsequent reduction to amines, and finally, the conversion of the amino groups to nitriles via the Sandmeyer reaction.
Caption: Synthetic pathway for 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile.
Step 1: Nitration of Mesitylene
The first step involves the electrophilic aromatic substitution of mesitylene to introduce three nitro groups at the 2, 4, and 6 positions. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the low temperature.
-
To this nitrating mixture, add mesitylene dropwise with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with water until neutral, and dry to obtain 1,3,5-trimethyl-2,4,6-trinitrobenzene.
Step 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
The three nitro groups are then reduced to primary amino groups. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source such as hydrazine hydrate.[1]
Protocol:
-
Suspend 1,3,5-trimethyl-2,4,6-trinitrobenzene in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of Pd/C to the suspension.
-
To this mixture, add hydrazine hydrate dropwise at a controlled temperature. The reaction is exothermic and will evolve nitrogen gas.
-
After the addition is complete, reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure to yield crude 2,4,6-trimethylbenzene-1,3,5-triamine, which can be purified by recrystallization.
Step 3: Sandmeyer Reaction of 2,4,6-trimethylbenzene-1,3,5-triamine
The final step is the conversion of the three amino groups to nitrile groups using the Sandmeyer reaction. This involves the formation of a tris-diazonium salt, followed by treatment with a copper(I) cyanide solution.[8][9][10]
Protocol:
-
Diazotization: Dissolve 2,4,6-trimethylbenzene-1,3,5-triamine in a cooled aqueous solution of hydrochloric acid. To this solution, add a cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the tris-diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile.
Applications in Research and Drug Development
The unique structural and electronic properties of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile make it a valuable tool in several areas of chemical research, with emerging applications in drug development.
Linker for Covalent Organic Frameworks (COFs)
The primary and most well-documented application of 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile is as a building block for the synthesis of Covalent Organic Frameworks (COFs).[11][12] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and drug delivery.[13][14][15]
The rigid, planar, and C3-symmetric nature of tricyanomesitylene allows for the construction of highly ordered, two-dimensional or three-dimensional frameworks with predictable pore sizes and functionalities.[11] The nitrile groups can participate in various condensation reactions to form stable linkages within the COF structure.
In the context of drug delivery, COFs constructed from linkers like 2,4,6-trimethylbenzene-1,3,5-tricarbonitrile offer several advantages:
-
High Drug Loading Capacity: The porous nature of COFs allows for the encapsulation of large quantities of therapeutic agents.[13]
-
Biocompatibility: Composed of light elements (C, H, N), these COFs are generally considered to have good biocompatibility.[12]
-
Tunable Properties: The properties of the COF, including pore size and surface chemistry, can be tuned by selecting appropriate co-monomers to react with the trinitrile linker, allowing for the optimization of drug loading and release kinetics.[11]
Sources
- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. 2,4,6-Trimethylbenzene-1,3,5-tricarbonitrile | 1206-85-5 [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinylene-Bridged Two-Dimensional Covalent Organic Frameworks via Knoevenagel Condensation of Tricyanomesitylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Covalent Organic Frameworks (COFs) Linkers | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
